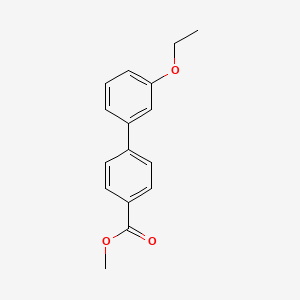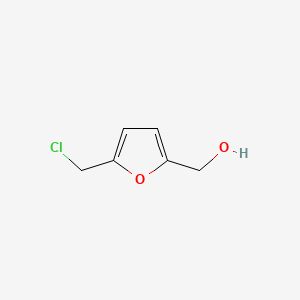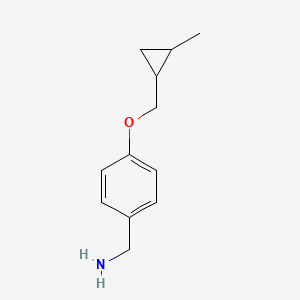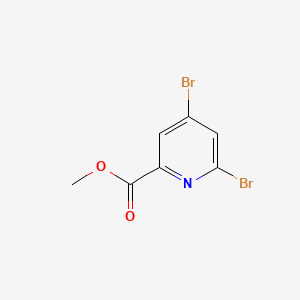
Methyl 4-(3-ethoxyphenyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(3-ethoxyphenyl)benzoate” is a chemical compound with the molecular formula C16H16O3 . It is also known as "methyl 3’-ethoxy [1,1’-biphenyl]-4-carboxylate" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . Another research designed and synthesized a total of 16 compounds using a route with high total yields, mild conditions, and simple operation. The synthesis involved three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The exact conformation of the molecule can vary, as suggested by the crystal structure of a similar compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate .Physical and Chemical Properties Analysis
“this compound” is a light yellow liquid with an aromatic odor . It has a melting point of -12 °C and a boiling point range of 198 - 199 °C . Its flash point is 77 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Pharmaceutical Research
Compounds with structures similar to Methyl 4-(3-ethoxyphenyl)benzoate, such as Methyl-2-formyl benzoate, have been extensively studied for their bioactive properties. These compounds serve as bioactive precursors in the synthesis of various pharmacologically active molecules. Their significant role as scaffolds in drug discovery is due to their antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral activities. Methyl-2-formyl benzoate, for instance, is a versatile substrate in organic synthesis, utilized as a raw material for preparing medical products with diverse pharmacological applications (Farooq & Ngaini, 2019).
Environmental Studies and Toxicity
The environmental impact and toxicity of benzophenones, a class of compounds related to this compound, have been examined. Studies on the environmental effects of UV filters, such as oxybenzone, highlight the presence of these compounds in water sources worldwide and their potential biotoxicity. These findings underline the necessity for understanding the environmental behavior and impact of chemically related compounds, which could extend to this compound and its derivatives (Schneider & Lim, 2019).
Biological and Pharmacological Properties
Investigations into the biological and pharmacological properties of related compounds, such as osthole, demonstrate a wide range of activities including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial effects. These studies suggest that compounds with similar chemical structures may possess multifaceted pharmacological potentials, warranting further research into their mechanisms of action and potential applications in alternative medicine (Zhang et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(3-ethoxyphenyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(17)18-2/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEASFWLWSNAABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742748 |
Source


|
| Record name | Methyl 3'-ethoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-10-7 |
Source


|
| Record name | Methyl 3'-ethoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B578391.png)







